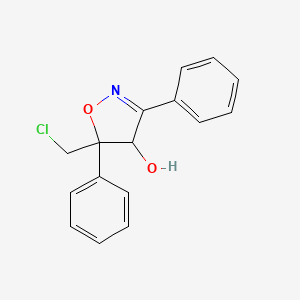
5-(chloromethyl)-3,5-diphenyl-4H-1,2-oxazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(chloromethyl)-3,5-diphenyl-4H-1,2-oxazol-4-ol is a heterocyclic compound with significant interest in various fields of chemistry and biology. This compound features a unique structure that includes a chloromethyl group and two phenyl groups attached to an oxazole ring. Its distinct chemical properties make it a valuable subject for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(chloromethyl)-3,5-diphenyl-4H-1,2-oxazol-4-ol typically involves the reaction of 3,5-diphenyl-4H-1,2-oxazol-4-one with chloromethylating agents under controlled conditions. One common method includes the use of chloromethyl methyl ether (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processing techniques to enhance efficiency and scalability. This method allows for precise control over reaction conditions, leading to improved yields and reduced production costs .
Análisis De Reacciones Químicas
Types of Reactions
5-(chloromethyl)-3,5-diphenyl-4H-1,2-oxazol-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydro- or tetrahydro-oxazole derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents such as acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products
The major products formed from these reactions include various substituted oxazoles, dihydro-oxazoles, and tetrahydro-oxazoles, each with unique chemical and physical properties .
Aplicaciones Científicas De Investigación
5-(chloromethyl)-3,5-diphenyl-4H-1,2-oxazol-4-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 5-(chloromethyl)-3,5-diphenyl-4H-1,2-oxazol-4-ol involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of enzyme activity. The phenyl groups contribute to the compound’s ability to interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
5-(chloromethyl)furfural (CMF): A related compound with a furan ring instead of an oxazole ring, used in biomass conversion and as a platform chemical for synthesizing value-added products.
5-(chloromethyl)-2-phenyl-1,3-oxazole: Similar structure but with different substitution patterns, leading to distinct chemical properties and applications.
Uniqueness
5-(chloromethyl)-3,5-diphenyl-4H-1,2-oxazol-4-ol stands out due to its unique combination of a chloromethyl group and two phenyl groups attached to an oxazole ring. This structure imparts specific reactivity and binding properties, making it valuable for targeted applications in chemistry, biology, and medicine .
Propiedades
Número CAS |
7462-78-4 |
|---|---|
Fórmula molecular |
C16H14ClNO2 |
Peso molecular |
287.74 g/mol |
Nombre IUPAC |
5-(chloromethyl)-3,5-diphenyl-4H-1,2-oxazol-4-ol |
InChI |
InChI=1S/C16H14ClNO2/c17-11-16(13-9-5-2-6-10-13)15(19)14(18-20-16)12-7-3-1-4-8-12/h1-10,15,19H,11H2 |
Clave InChI |
YFNZUGZNEHLUTI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NOC(C2O)(CCl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



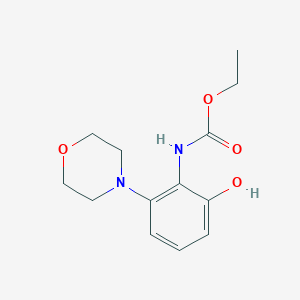
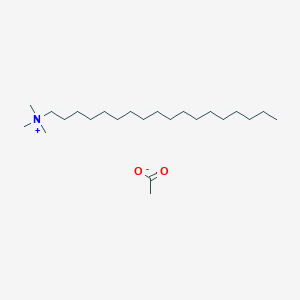

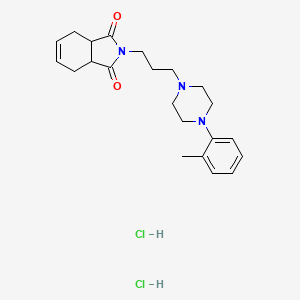
![calcium;2-[(2-aminoethylamino)methyl]-4-dodecylphenolate](/img/structure/B13770714.png)
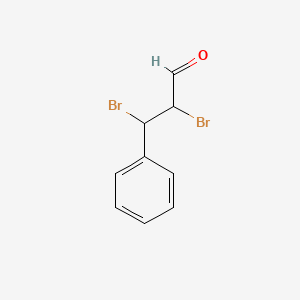
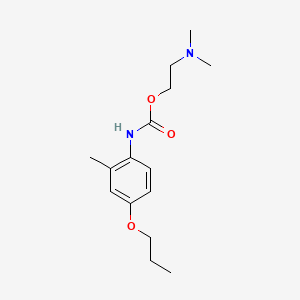
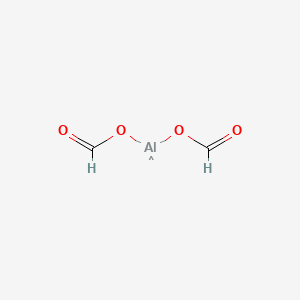
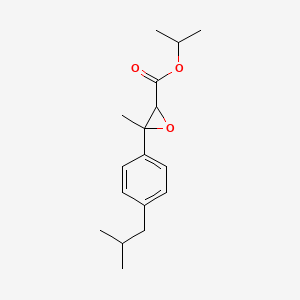
![2-{[(E)-pyridin-3-ylmethylidene]amino}phenol](/img/structure/B13770769.png)

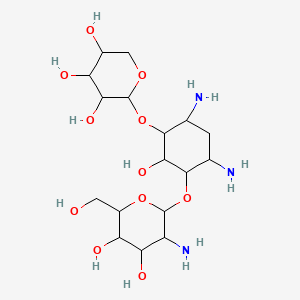
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13770787.png)
